



Solid-Phase Extraction Protocol for Enhanced Analysis of 4-Hydroxyphenyl Carvedilol

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Compound of Interest		
Compound Name:	Carvedilol metabolite 4- Hydroxyphenyl Carvedilol	
Cat. No.:	B193036	Get Quote

Application Note

This application note outlines a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 4-Hydroxyphenyl Carvedilol, a primary metabolite of the cardiovascular drug Carvedilol, from human plasma. This method is optimized for downstream analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high recovery and reproducibility for pharmacokinetic and drug metabolism studies.

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the treatment of hypertension and heart failure. Its metabolism in the body leads to the formation of several metabolites, with 4-Hydroxyphenyl Carvedilol being a pharmacologically active and significant one.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for understanding the complete pharmacokinetic profile of Carvedilol.

Solid-phase extraction is a highly effective technique for sample clean-up and concentration prior to chromatographic analysis. It offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and potential for automation. This protocol details the use of a reversed-phase SPE cartridge for the efficient extraction of 4-Hydroxyphenyl Carvedilol from plasma samples.



Experimental Protocol

This protocol is designed for the extraction of 4-Hydroxyphenyl Carvedilol from human plasma samples.

Materials:

- SPE Cartridge: Strata-X polymeric reversed-phase cartridges have been shown to provide satisfactory recoveries.[3] C8 or C18 cartridges are also suitable options.[4]
- Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Formic acid
 - Ammonium formate
 - Water (deionized or Milli-Q)
 - Internal Standard (IS): Deuterated 4-Hydroxyphenyl Carvedilol (4-Hydroxyphenyl Carvedilol-d5) is recommended.[5] Propranolol can also be used as an internal standard.
 [6]
- Equipment:
 - SPE manifold
 - Centrifuge
 - Vortex mixer
 - Nitrogen evaporator
 - UPLC-MS/MS system

Sample Pre-treatment:



- Thaw frozen plasma samples at room temperature.
- Vortex the samples to ensure homogeneity.
- To 100 μL of plasma, add the internal standard.[5]
- Acidify the plasma sample by adding a small volume of formic acid to adjust the pH to approximately 3.0. This step ensures that the analyte is in a suitable form for retention on the reversed-phase sorbent.

Solid-Phase Extraction Procedure:

- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
 - Follow with a wash using 1 mL of a low-percentage organic solvent mixture (e.g., 5% methanol in water) to remove less retained impurities.
- Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 150 μL) of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 2 mM ammonium formate, pH 3.0).[6]
 - Vortex the reconstituted sample thoroughly before injection into the UPLC-MS/MS system.



UPLC-MS/MS Analysis

The following table summarizes the typical parameters for the analysis of 4-Hydroxyphenyl Carvedilol by UPLC-MS/MS.

Parameter	Value	
UPLC Column	UPLC C18 (50 x 2.1 mm, 1.7 μm)[5]	
Mobile Phase	A: 4.0 mM ammonium formate, pH 3.0 (adjusted with 0.1% formic acid)B: Acetonitrile[5]	
Gradient	Isocratic with 78:22 (v/v) of Acetonitrile:Ammonium Formate Buffer[5]	
Flow Rate	0.4 mL/min[6]	
Injection Volume	5 μL[6]	
Ionization Mode	Electrospray Ionization (ESI), Positive[5][6]	
MRM Transition	m/z 423.10 → 222.00[6]	
Internal Standard	Deuterated 4-Hydroxyphenyl Carvedilol or Propranolol (m/z 260.10 → 116.20)[5][6]	

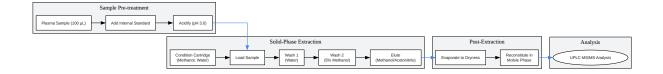
Quantitative Data Summary

The described SPE protocol, coupled with UPLC-MS/MS analysis, provides excellent quantitative performance for 4-Hydroxyphenyl Carvedilol.



Parameter	Result	Reference
Linearity Range	0.01 - 10 ng/mL	[5]
Recovery	94 - 99%	[5]
Intra-batch Precision (% CV)	0.74 - 3.88%	[5]
Inter-batch Precision (% CV)	0.74 - 3.88%	[5]
Intra-batch Accuracy	96.4 - 103.3%	[5]
Inter-batch Accuracy	96.4 - 103.3%	[5]

Experimental Workflow Diagram



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Caption: Solid-Phase Extraction Workflow for 4-Hydroxyphenyl Carvedilol.

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